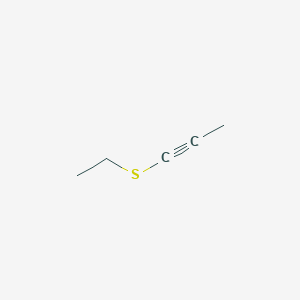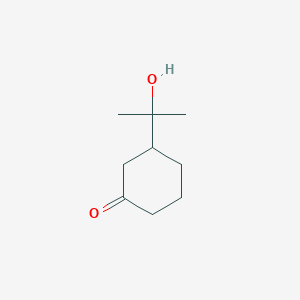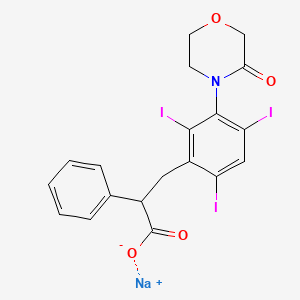
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound known for its unique structure and significant applications in various fields. This compound features a morpholino group, a triiodophenyl group, and a phenylpropionic acid moiety, making it a versatile molecule in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps, starting with the iodination of a phenylpropionic acid derivative
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropionic acid moiety.
Reduction: Reduction reactions can occur at the triiodophenyl group, leading to the formation of diiodo or monoiodo derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of partially deiodinated derivatives.
Substitution: Formation of substituted morpholino derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triiodophenyl group enhances its binding affinity, while the morpholino group modulates its reactivity. These interactions can lead to the inhibition of enzymatic activity or the activation of signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Oxomorpholino)-2,4,6-triiodophenylacetic acid sodium salt
- α-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
Uniqueness
Compared to similar compounds, 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropionic acid moiety differentiates it from other triiodophenyl derivatives, providing additional sites for chemical modification and enhancing its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
21761-92-2 |
|---|---|
Molekularformel |
C19H15I3NNaO4 |
Molekulargewicht |
725.0 g/mol |
IUPAC-Name |
sodium;2-phenyl-3-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoate |
InChI |
InChI=1S/C19H16I3NO4.Na/c20-14-9-15(21)18(23-6-7-27-10-16(23)24)17(22)13(14)8-12(19(25)26)11-4-2-1-3-5-11;/h1-5,9,12H,6-8,10H2,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
DCZZOZLMDLCOPB-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



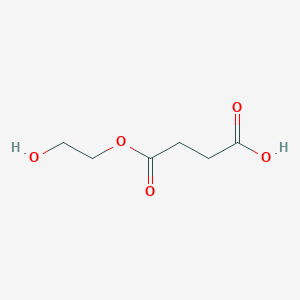
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
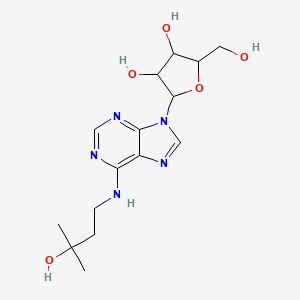

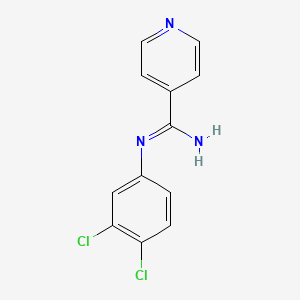
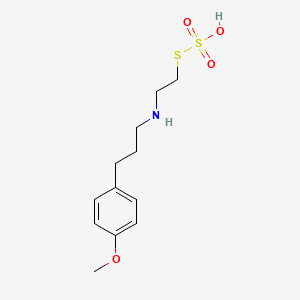
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
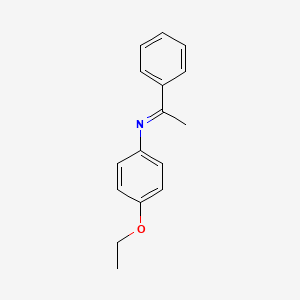
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
